1-(2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one
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Overview
Description
1-(2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one is an organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 2-methyl-5-bromopyridine with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under inert conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium catalysts with bases like potassium carbonate in organic solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic acid derivative.
Reduction: Alcohol derivative.
Substitution: Various substituted pyridine derivatives depending on the coupling partner.
Scientific Research Applications
1-(2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one largely depends on its application:
In Suzuki-Miyaura Coupling: The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.
As Enzyme Inhibitor: The boronic ester group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
1-(2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one is unique due to its combination of a boronic ester group and a pyridine ring, which provides a versatile platform for various chemical transformations and applications. Its structure allows for easy modification and functionalization, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C14H20BNO3 |
---|---|
Molecular Weight |
261.13 g/mol |
IUPAC Name |
1-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C14H20BNO3/c1-9-12(10(2)17)7-11(8-16-9)15-18-13(3,4)14(5,6)19-15/h7-8H,1-6H3 |
InChI Key |
CNYFNJDUWAEXTO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)C(=O)C |
Origin of Product |
United States |
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